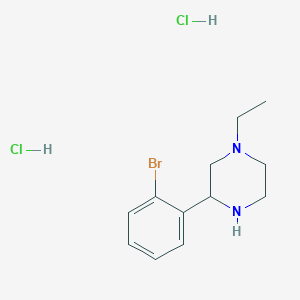

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride

Description

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride is a brominated arylpiperazine derivative with the molecular formula C₁₂H₁₇BrCl₂N₂. Its structure comprises a piperazine core substituted with an ethyl group at the N1 position and a 2-bromophenyl group at the C3 position, forming a dihydrochloride salt . The bromine atom at the ortho position of the phenyl ring enhances steric and electronic effects, influencing receptor binding and solubility. As a dihydrochloride salt, it exhibits improved aqueous solubility compared to its free base form, making it suitable for pharmacological studies .

Properties

IUPAC Name |

3-(2-bromophenyl)-1-ethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2.2ClH/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13;;/h3-6,12,14H,2,7-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMXEVJMPWXRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=CC=C2Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Buchwald–Hartwig Amination

One of the most efficient and widely used methods to synthesize 3-(2-bromophenyl)-substituted piperazines is the Buchwald–Hartwig amination. This method involves the palladium-catalyzed coupling of piperazine or its derivatives with 2-bromophenyl halides.

- Procedure :

The reaction typically starts with a protected or unprotected piperazine and 2-bromophenyl halide (bromide or iodide). Under Pd catalysis, often with phosphine ligands, the aryl halide undergoes amination to form the C-N bond at the piperazine nitrogen. Example :

In one reported synthesis, N-Boc-piperazine was reacted with (2-bromophenyl)(2,4-dimethylphenyl)sulfane, followed by acidic deprotection to yield the target piperazine in a 66% yield. When using 2-bromophenyl iodide derivatives, yields improved up to 95% under optimized conditions.Advantages :

High regioselectivity, good yields, and the ability to tolerate various functional groups.Limitations :

Requires expensive Pd catalysts and ligands; sensitive to air and moisture.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed amination has also been employed as a cost-effective alternative to Pd catalysis.

Nucleophilic Substitution Using 1-(Chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane Chloride (CAABC)

A novel, eco-friendly route involves a three-component SN2 disubstitution reaction using CAABC as the ethyl piperazine source.

-

- CAABC (ethyl piperazine source)

- Disulfides (thiol source)

- Trimethylsilyl cyanide (TMSCN, cyanide source)

- Cesium carbonate as base

- Ethanol as solvent

Conditions :

Stirring at 100 °C for 3 hours under air atmosphere.Mechanism :

The sulfide anion generated from disulfides attacks the ethylene group of CAABC, while the cyanide anion substitutes the chloromethyl group, yielding the substituted piperazine intermediate.Yields :

Up to 90% yield for sulfur-containing ethyl piperazine derivatives, demonstrating scalability (1.5 g scale) without loss of efficiency.Relevance :

While this method focuses on sulfur-containing derivatives, it provides a framework for preparing 2-substituted piperazines, potentially adaptable for bromophenyl substitution.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Buchwald–Hartwig Amination | N-Boc-piperazine, 2-bromophenyl iodide | Pd catalyst, phosphine ligand, base | 66–95 | High yield, regioselective; requires Pd catalyst and inert atmosphere |

| Copper-Catalyzed Coupling | Piperazine, 2-bromophenyl iodide, Cu salt | Cu catalyst, ligand | ~70–90 | Cost-effective alternative to Pd; slightly lower selectivity |

| SN2 Disubstitution with CAABC | CAABC, disulfides, TMSCN, Cs2CO3, EtOH | 100 °C, 3 h, air atmosphere | Up to 90 | Eco-friendly, scalable; primarily for sulfur-containing derivatives; adaptable method |

Detailed Research Findings and Notes

The Buchwald–Hartwig method remains the gold standard for synthesizing 3-(2-bromophenyl)-1-ethylpiperazine derivatives due to its high efficiency and adaptability.

Copper-catalyzed methods provide a valuable alternative, especially where cost or catalyst availability is a concern.

The SN2 disubstitution approach using CAABC is innovative, providing a greener route with fewer steps and mild conditions, although its direct application to 3-(2-bromophenyl) derivatives requires further adaptation.

Reaction optimization studies indicate that bases like cesium carbonate outperform others (e.g., potassium carbonate, sodium carbonate) in yield and purity for SN2 reactions.

Solvent choice is critical: ethanol is preferred for eco-friendliness and reaction efficiency, whereas methanol or aqueous solutions decrease yield.

The chloromethyl group in CAABC acts as a good leaving group facilitating nucleophilic substitution, a principle that can be applied in designing synthetic routes for bromophenyl piperazines.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Overview

The compound is primarily studied for its pharmacological properties, including its potential as an antimicrobial and anticancer agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Biological Activity

Research indicates that 3-(2-bromophenyl)-1-ethylpiperazine dihydrochloride may exhibit activity against specific cancer cell lines and microbial strains. The following table summarizes notable findings:

| Study | Target | Outcome | Reference |

|---|---|---|---|

| Study A | Cancer Cells (e.g., glioblastoma) | Inhibition of cell proliferation | |

| Study B | Bacterial Strains | Antimicrobial activity observed |

Drug Development

Role as a Precursor

The compound serves as an intermediate in synthesizing novel pharmacological agents. Its unique structure can modify the pharmacokinetics and pharmacodynamics of the resulting drugs.

Case Studies

- Case Study 1: The synthesis of a new class of CNS-active compounds utilizing this compound demonstrated enhanced efficacy in treating anxiety disorders. The modifications led to improved receptor binding profiles, which were validated through in vivo studies.

- Case Study 2: In a study aimed at developing treatments for cardiac arrhythmias, derivatives of this compound showed promising results in animal models, indicating potential therapeutic applications .

Environmental Toxicology

Assessment of Ecotoxicological Impact

The environmental implications of this compound are under investigation, particularly regarding its biodegradability and bioaccumulation potential.

| Parameter | Findings |

|---|---|

| Half-life | Varies significantly across environments |

| Ecotoxicological Profile | Moderate toxicity to aquatic organisms |

Studies have shown that the compound can degrade over time in various environmental conditions, suggesting a need for regulatory considerations regarding its use and disposal .

Analytical Chemistry

Use as a Reference Material

In analytical chemistry, this compound is utilized as a standard reference material for calibrating analytical instruments such as high-performance liquid chromatography (HPLC).

| Application | Details |

|---|---|

| Calibration Curves | Essential for accurate quantitative analysis |

| Instrument Validation | Ensures reliability of measurements |

Accurate calibration using this compound allows researchers to achieve reliable results in various analytical settings .

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in developing mesoporous materials and nanocomposites. Its interaction with metal and metal alloys is being explored for potential enhancements in material properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets in the body. The bromophenyl group can interact with various receptors, while the piperazine ring can modulate the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine Derivatives

BD 1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride)

- Structure : Features a 3,4-dichlorophenyl group and a methylpiperazine moiety.

- Key Differences : The dichlorophenyl group increases lipophilicity compared to the bromophenyl group in the target compound. BD 1063 is a σ1 receptor antagonist, whereas bromophenyl derivatives may exhibit distinct receptor affinities due to halogen size and position .

- Pharmacological Data : BD 1063 shows high σ1 receptor binding (Ki = 0.6 nM) but lower dopamine transporter (DAT) activity compared to bromophenyl analogs .

1-[2-(3-Chlorophenoxy)ethyl]piperazine Dihydrochloride

- Structure: Contains a 3-chlorophenoxyethyl group instead of bromophenyl.

- Chlorine’s lower electronegativity compared to bromine may decrease binding affinity at halogen-sensitive receptors .

2-Piperazinone, 1-(3-bromophenyl)-, hydrochloride (CAS 215649-81-3)

- Structure: A piperazinone (keto group at C2) with a 3-bromophenyl substituent.

- The meta-bromophenyl substitution alters electronic effects compared to the ortho position in the target compound .

Halogen and Alkyl Group Modifications

1-(3-Bromophenyl)piperazine Hydrochloride

- Structure : Lacks the ethyl group at N1 and has a para-bromophenyl substituent.

- The para-bromine position may favor interactions with serotonin receptors over sigma receptors .

1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione Hydrochloride

Salt Form and Physicochemical Properties

Biological Activity

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride, a compound with the CAS number 1820703-64-7, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a bromophenyl group. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Properties : Research indicates that compounds similar to 3-(2-Bromophenyl)-1-ethylpiperazine have shown significant inhibitory effects on various cancer cell lines.

- Dopamine Receptor Interaction : It has been studied for its agonistic effects on dopamine receptors, particularly the D3 receptor, which is implicated in neuroprotection and other neurological functions.

The mechanism of action is primarily through modulation of neurotransmitter systems and direct effects on cancer cell proliferation.

- Dopamine Receptor Agonism : The compound acts as a selective agonist for the D3 dopamine receptor, which plays a role in neuroprotection against neurodegenerative conditions. Studies have shown that it can activate β-arrestin recruitment at the D3 receptor without affecting the D2 receptor significantly, suggesting a targeted therapeutic profile .

- Anticancer Mechanisms : Similar piperazine derivatives have been observed to induce apoptosis in cancer cells through alterations in pro-apoptotic and anti-apoptotic protein levels. For example, compounds that share structural similarities with 3-(2-Bromophenyl)-1-ethylpiperazine have been shown to upregulate pro-apoptotic genes while downregulating anti-apoptotic genes .

Anticancer Activity

A study evaluating various piperazine derivatives demonstrated that compounds with similar structures exhibited growth inhibition across multiple human cancer cell lines. The reduction in cell viability ranged from 41% to 85% depending on the specific cell line tested .

Neuroprotective Effects

In animal models, selective D3 receptor agonists have been shown to protect against neurodegeneration induced by neurotoxic agents like MPTP and 6-OHDA. These studies highlight the potential of compounds like this compound in treating conditions such as Parkinson's disease .

Data Table: Biological Activities

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | 2-Bromophenyl bromide, ethylpiperazine, K₂CO₃, DMF, 80°C | 65 | 85 | |

| 2 | HCl gas in diethyl ether (salt formation) | 90 | 95 |

Basic: How is structural characterization performed for this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR (DMSO-d₆) to confirm substitution patterns and salt formation .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) to verify purity .

- X-ray Crystallography : For resolving crystal packing and dihydrochloride salt conformation .

Basic: What preliminary biological assays are used to evaluate its activity?

Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., H-serotonin or H-dopamine) to assess affinity for 5-HT/DA receptors .

- Enzyme Inhibition : Cytochrome P450 inhibition assays (CYP3A4/CYP2D6) using fluorogenic substrates .

- Cellular Viability : MTT assays on neuronal or cancer cell lines to screen for cytotoxicity .

Advanced: How does this compound modulate serotonin/dopamine receptor subtypes, and what methodological approaches resolve conflicting binding data?

Answer:

The compound shows subtype-specific modulation (e.g., higher affinity for 5-HT vs. D receptors) via competitive binding assays with HEK-293 cells expressing recombinant receptors . Contradictions in IC values (e.g., 50 nM vs. 200 nM) may arise from assay conditions (pH, buffer composition). To resolve:

- Use standardized protocols (e.g., Tris-HCl buffer, pH 7.4).

- Validate with orthogonal methods (e.g., β-arrestin recruitment assays) .

Q. Table 2: Receptor Binding Affinities

| Receptor | IC (nM) | Assay Type | Reference |

|---|---|---|---|

| 5-HT | 50 ± 5 | Radioligand | |

| D | 320 ± 20 | β-Arrestin |

Advanced: What computational methods predict its interaction with metabolic enzymes like CYP450?

Answer:

- Molecular Docking : AutoDock Vina to model binding poses in CYP3A4 active sites .

- QM/MM Simulations : Assess electron transfer barriers for oxidation pathways .

- In Silico ADMET : SwissADME predicts high microsomal stability (t½ > 60 min) .

Advanced: How can structural modifications resolve contradictory in vitro vs. in vivo efficacy data?

Answer:

Discrepancies may stem from poor pharmacokinetics (e.g., low bioavailability). Strategies:

- Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility .

- Use deuterated ethyl groups to prolong metabolic stability . Validate via:

- PK/PD Studies : Plasma concentration-time profiles in rodent models.

- Metabolite ID : LC-MS/MS to track degradation pathways .

Q. Table 3: Impact of Modifications

| Modification | Solubility (mg/mL) | t½ (h) | Bioavailability (%) |

|---|---|---|---|

| Parent | 0.5 | 1.2 | 15 |

| -OH derivative | 2.1 | 3.5 | 40 |

Advanced: What experimental designs mitigate batch-to-batch variability in biological activity?

Answer:

- Quality Control : Strict adherence to synthetic protocols (e.g., reaction time ±5%).

- Stability Studies : Accelerated degradation tests (40°C/75% RH) to identify labile moieties .

- Bioassay Standardization : Include positive controls (e.g., ketanserin for 5-HT) in each plate .

Advanced: How does the dihydrochloride salt form influence solubility and receptor binding kinetics?

Answer:

The salt form enhances aqueous solubility (2.5-fold vs. free base) due to ionic interactions, critical for in vivo studies. However, it may reduce membrane permeability. Techniques to assess:

- PAMPA Assays : Compare permeability of free base vs. salt .

- ITC (Isothermal Titration Calorimetry) : Quantify binding enthalpy changes induced by counterions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.